Domiphen Bromide

Antimicrobial Efficacy Disinfectant Comparison Pseudomonas

Specify Domiphen Bromide (CAS 538-71-6) to avoid performance gaps inherent to generic QACs. This compound alone combines a phenoxyethyl moiety with a bromide counterion, delivering acid-stable preservation (pH 2–5.5) and quantitatively superior activity against Pseudomonas aeruginosa and Candida biofilms. It uniquely restores colistin sensitivity in MDR Gram-negatives (4–1024× MIC reduction) without increased cytotoxicity. Require HPLC purity ≥97%, acid-stability documentation, and pharmacopoeia-aligned certificates of analysis.

Molecular Formula C22H40NO.Br
C22H40BrNO
Molecular Weight 414.5 g/mol
CAS No. 538-71-6
Cat. No. B194119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomiphen Bromide
CAS538-71-6
SynonymsN,N-Dimethyl-N-(2-phenoxyethyl)-1-dodecanaminium Bromide (1:1);  Dodecyldimethyl(2-phenoxyethyl)a mmonium Bromide
Molecular FormulaC22H40NO.Br
C22H40BrNO
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[Br-]
InChIInChI=1S/C22H40NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1
InChIKeyOJIYIVCMRYCWSE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
SolubilityFreely soluble in water (100 g/100 mL), much less sol at low temps. Soluble in ethanol, acetone, ethyl acetate, chloroform;  very slightly soluble in benzene

Domiphen Bromide CAS 538-71-6: Quaternary Ammonium Antimicrobial for Research and Formulation


Domiphen bromide (CAS 538-71-6) is a quaternary ammonium compound (QAC) belonging to the cationic surfactant class, structurally characterized by a dodecyl hydrophobic chain, a quaternary nitrogen center, and a phenoxyethyl moiety. It functions as a broad-spectrum antimicrobial agent with activity against both Gram-positive and Gram-negative bacteria as well as fungi . The compound exhibits high water solubility (>50% w/v) and a critical micelle concentration of approximately 0.8 mM at 25°C, enabling effective membrane-disrupting activity [1]. Unlike many QACs that demonstrate reduced efficacy in acidic environments or limited biofilm penetration, domiphen bromide retains functional antimicrobial activity under diverse formulation conditions and has been FDA-approved as an over-the-counter active ingredient in oral healthcare products [2].

Domiphen Bromide CAS 538-71-6: Why In-Class QAC Substitution Risks Performance Failure


Quaternary ammonium compounds are frequently treated as interchangeable commodity chemicals in procurement workflows; however, domiphen bromide exhibits structurally derived performance characteristics that preclude direct substitution with benzalkonium chloride, benzethonium chloride, cetylpyridinium chloride, or other in-class alternatives. Critical differentiation arises from its unique combination of the phenoxyethyl moiety and bromide counterion, which confers distinct stability profiles under acidic conditions and oxidative environments compared to chloride-based QACs [1]. Furthermore, domiphen bromide demonstrates quantitatively superior activity against specific recalcitrant organisms, including Pseudomonas aeruginosa, where standard QACs often fail [2]. The compound also functions as a colistin potentiator, restoring antibiotic sensitivity in colistin-resistant Gram-negative bacteria—an activity not observed with other screened QACs [3]. Generic substitution without verifying these compound-specific performance attributes may compromise antimicrobial efficacy, accelerate resistance emergence, or necessitate formulation redesign due to divergent physicochemical stability.

Domiphen Bromide CAS 538-71-6: Quantitative Comparative Evidence for Scientific Selection


Domiphen Bromide vs. Benzalkonium Bromide: Superior Pseudomonas aeruginosa Killing Kinetics

Domiphen bromide demonstrates superior bactericidal activity against Pseudomonas aeruginosa compared to benzalkonium bromide, the most widely used QAC disinfectant. In standardized suspension tests, a 1:5000 dilution (0.02% w/v) of domiphen bromide achieved complete killing of P. aeruginosa within 5 seconds [1]. The effective bactericidal concentration range of domiphen bromide (0.005%–0.01%) is lower than that required for benzalkonium bromide for comparable Gram-negative bacterial reduction [2].

Antimicrobial Efficacy Disinfectant Comparison Pseudomonas

Domiphen Bromide Acid Stability: Quantitative HPLC Evidence for Formulation Robustness

HPLC analyses conducted under ICH-recommended stress conditions demonstrate that domiphen bromide remains stable under acidic (2 M HCl at 80°C for 48 hours) and thermal stress (100°C dry or in aqueous solution for 4 days), with no degradation products detected [1]. This stability profile contrasts with many chloride-based QACs, which can undergo degradation or reduced antimicrobial activity in acidic environments. Notably, domiphen bromide's bromide counterion contributes to reduced hygroscopicity and enhanced shelf-life compared to chloride analogs [2]. Under oxidative stress conditions, domiphen bromide undergoes a single para-bromination to form p-bromodomiphen bromide, which retains comparable or enhanced antimicrobial activity without further degradation [3].

Stability Testing Formulation Development HPLC Analysis

Domiphen Bromide as Miconazole Potentiator: 1,000-Fold Reduction in Biofilm Viable Cells

Domiphen bromide displays synergistic anti-Candida albicans biofilm activity when combined with miconazole, reducing the number of viable biofilm cells by 1,000-fold compared to single-compound treatment [1]. This combination also produces significant killing of biofilm cells from azole-resistant C. albicans, C. glabrata, and C. auris isolates [2]. In an artificial evolution experiment spanning 11 cycles, the miconazole-domiphen bromide combination showed no emergence of resistance, whereas resistance to miconazole alone developed under identical conditions [3]. This potentiator activity distinguishes domiphen bromide from other QACs such as benzalkonium chloride, which, while capable of forming synergistic combinations with miconazole, did not demonstrate equivalent antibiofilm efficacy in head-to-head screening assays [3].

Biofilm Antifungal Synergy Drug Repurposing

Domiphen Bromide as Colistin Potentiator: 4- to 1,024-Fold MIC Reduction in Resistant Gram-Negative Bacteria

Domiphen bromide, when combined with colistin, restores colistin sensitivity in colistin-resistant Gram-negative bacteria, reducing minimum inhibitory concentrations (MICs) by 4- to 1,024-fold across clinical isolates [1]. Checkerboard assays and time-kill analyses confirmed synergistic antibacterial effects of the colistin-domiphen bromide combination . The combination also exhibited increased survival rates in infected Galleria mellonella larvae and reduced bacterial loads in a mouse thigh infection model [2]. Cytotoxicity and hemolysis testing demonstrated that the combination did not adversely affect cell viability at synergistic concentrations [2]. This potentiator function is not shared by other QACs tested in the same screening panel, establishing domiphen bromide as a compound-specific adjuvant for combating colistin-resistant infections.

Antibiotic Resistance Colistin Potentiation Gram-Negative

Domiphen Bromide vs. Benzalkonium Bromide: Reduced Dermal Irritation Profile

Domiphen bromide exhibits reduced dermal irritation compared to benzalkonium bromide, its closest commercial QAC analog [1]. This differential irritation profile is attributed to the phenoxyethyl moiety in domiphen bromide's molecular structure, which modulates membrane interaction compared to the simpler alkyl chain of benzalkonium compounds [2]. In topical and mucosal applications, domiphen bromide is reported to be non-irritating to skin and mucous membranes at recommended use concentrations (0.005%–0.02%), whereas benzalkonium bromide frequently causes contact dermatitis at comparable concentrations [3].

Dermal Safety Topical Formulation Irritation

Domiphen Bromide CAS 538-71-6: Evidence-Based Application Scenarios for Research and Industrial Procurement


Antimicrobial Preservative in Acidic Cosmetic and Pharmaceutical Formulations

Based on HPLC stability data demonstrating complete resistance to degradation under acidic conditions (2 M HCl at 80°C for 48 hours) [1], domiphen bromide is uniquely suitable as a preservative in low-pH formulations where chloride-based QACs may undergo degradation or lose antimicrobial efficacy. This includes facial toners (pH 4.0–5.5), AHA/BHA exfoliants (pH 3.0–4.0), and certain oral care products. Procurement specifications should require HPLC purity ≥97% and verification of acid stability data.

Synergistic Antifungal Therapy for Biofilm-Associated Candida Infections

Domiphen bromide combined with miconazole reduces viable Candida biofilm cells by 1,000-fold and prevents resistance emergence over 11 evolution cycles [2]. This evidence supports procurement for research programs developing topical antifungal formulations targeting vulvovaginal candidiasis, oral thrush, or medical device-associated Candida biofilms. Key procurement criteria include documented purity (≥97%) and compatibility with azole antifungal agents.

Colistin-Sparing Adjuvant for Multidrug-Resistant Gram-Negative Infections

Domiphen bromide reduces colistin MICs by 4- to 1,024-fold against colistin-resistant Gram-negative bacteria without increasing cytotoxicity at synergistic concentrations [3]. This positions domiphen bromide as a critical adjuvant for antimicrobial resistance research programs and preclinical development of combination therapies targeting MDR Acinetobacter, Klebsiella, and Pseudomonas. Procurement should specify pharmaceutical-grade domiphen bromide with certificates of analysis verifying identity and purity.

Topical Antiseptic and Oral Healthcare Formulations Requiring Low Dermal Irritation

Comparative irritation data indicate domiphen bromide is better tolerated on skin and mucous membranes than benzalkonium bromide at equivalent antimicrobial concentrations (0.005%–0.02%) [4]. This supports procurement for leave-on topical antiseptics, mouthwashes, throat lozenges, and surgical scrub formulations where user tolerability and compliance are paramount. Technical requirements should include verification of low endotoxin levels for pharmaceutical applications and compliance with relevant pharmacopoeial monographs.

Technical Documentation Hub

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